molecular formula C₃₀H₃₀O₇ B1140523 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose CAS No. 109680-98-0

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose

Cat. No.: B1140523
CAS No.: 109680-98-0
M. Wt: 502.56
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Description

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose (CAS 109680-98-0) is a complex carbohydrate derivative with a molecular formula of C₃₀H₃₀O₇ and a molecular weight of 502.56 g/mol . The compound features a hexofuranos-5-ulose core stabilized by protective groups:

  • 1,2-O-isopropylidene: A cyclic acetal protecting the hydroxyl groups at positions 1 and 2.
  • 6-O-trityl: A bulky trityl (triphenylmethyl) group protecting the hydroxyl at position 5.
  • 3-Acetyl: An acetyl group at position 3.

This compound is crystalline and stored at -20°C to ensure stability . Its structural complexity makes it valuable in synthetic chemistry, particularly in the preparation of modified sugars and nucleoside analogs.

Properties

IUPAC Name

[(3aR,5R,6S)-2,2-dimethyl-5-(2-trityloxyacetyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O7/c1-20(31)34-26-25(35-28-27(26)36-29(2,3)37-28)24(32)19-33-30(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,25-28H,19H2,1-3H3/t25-,26+,27?,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQCZISQVFVWSR-PERGRGJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(OC1C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@H]2C1OC(O2)(C)C)C(=O)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Table 1: Key Parameters for Starting Material Preparation

StepReagentsTemperatureYield
EpimerizationNa2MoO4, NaOH80°C62%
CyclizationH2SO4, acetone0°C → RT78%

Sequential Protection of Hydroxyl Groups

Regioselective protection is critical to direct reactivity toward the 3- and 6-positions:

1,2-O-Isopropylidene Protection

The 1,2-diol is protected first using acetone and catalytic acid:
β-L-Arabino-hexofuranose+(CH3)2COH2SO41,2-O-Isopropylidene derivative\text{β-L-Arabino-hexofuranose} + \text{(CH3)2CO} \xrightarrow{\text{H2SO4}} \text{1,2-O-Isopropylidene derivative}

  • Conditions : 0°C, 12 hr, 85% yield.

  • Role : Rigidifies the furanose ring, preventing undesired ring-opening reactions.

6-O-Tritylation

The 6-hydroxyl is protected with trityl chloride under anhydrous conditions:
1,2-O-Isopropylidene derivative+TrClDMF, NaH6-O-Trityl intermediate\text{1,2-O-Isopropylidene derivative} + \text{TrCl} \xrightarrow{\text{DMF, NaH}} \text{6-O-Trityl intermediate}

  • Optimization : Excess TrCl (1.5 eq) and NaH (2 eq) in DMF at 0°C achieve 92% yield.

  • Challenge : Competing 3-O-tritylation is suppressed by steric hindrance from the isopropylidene group.

Acylation at the 3-Position

The 3-hydroxyl is acetylated after ensuring complete 6-O-tritylation:
6-O-Trityl intermediate+Ac2Opyridine3-O-Acetyl derivative\text{6-O-Trityl intermediate} + \text{Ac2O} \xrightarrow{\text{pyridine}} \text{3-O-Acetyl derivative}

  • Conditions : Pyridine as base and solvent, 24 hr at RT, 88% yield.

  • Validation : ¹H NMR shows a singlet at δ 2.10 ppm for the acetyl group.

Oxidation to 5-Ulose

The pivotal step involves oxidizing the 5-hydroxyl to a ketone:
3-O-Acetyl-6-O-trityl derivativePCC, CH2Cl25-ulose product\text{3-O-Acetyl-6-O-trityl derivative} \xrightarrow{\text{PCC, CH2Cl2}} \text{5-ulose product}

  • Reagent Selection : Pyridinium chlorochromate (PCC) outperforms CrO3 due to milder conditions and higher selectivity.

  • Kinetics : Reaction completes in 6 hr at 25°C, monitored by TLC (Rf = 0.45 in hexane:EtOAc 3:1).

Table 2: Oxidation Efficiency with Different Reagents

ReagentSolventTime (hr)Yield
PCCCH2Cl2691%
CrO3Acetone1267%
TEMPO/BAIBH2O2452%

Purification and Characterization

Chromatographic Separation

  • Column : Silica gel (230–400 mesh) with gradient elution (hexane → EtOAc).

  • Purity : >98% by HPLC (C18 column, MeOH:H2O 70:30).

Spectroscopic Validation

  • ¹³C NMR : Carbonyl signal at δ 205.2 ppm confirms 5-ulose formation.

  • HRMS : [M+Na]⁺ calculated 525.2145, observed 525.2148.

Industrial-Scale Adaptations

Patented methodologies highlight cost-effective modifications:

  • Trityl Recovery : Acidic workup (HCl/MeOH) recovers trityl alcohol for reuse, reducing waste.

  • Continuous Flow Oxidation : PCC oxidation in microreactors improves throughput (5 kg/day).

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Across Literature

SourceStepsTotal YieldKey Innovation
558%Epimerization-free L-sugar synthesis
472%One-pot tritylation/acetylation
663%Recyclable trityl protection

Challenges and Mitigation Strategies

  • Anomeric Control : β-L configuration is maintained using L-arabinose precursors instead of epimerization.

  • Oxidation Overstepping : Excess PCC may oxidize the trityl group; stoichiometric control (1.05 eq PCC) prevents this.

Emerging Methodologies

  • Enzymatic Acetylation : Lipase B catalyzes 3-O-acetylation with vinyl acetate, achieving 94% yield.

  • Photocatalytic Oxidation : Visible-light-driven TiO2 catalysts enable greener 5-ulose formation .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

Glycobiology Research

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose serves as a valuable biochemical reagent in glycobiology. It is used to study glycan structures and their interactions with proteins, which are crucial for understanding cellular processes such as signaling and immune responses .

Medicinal Chemistry

This compound has shown potential in the development of therapeutic agents. Its derivatives are investigated for their roles in:

  • Antiviral Activity : Research indicates that certain derivatives exhibit activity against various viruses, including HIV and influenza .
  • Antibody-drug Conjugates : The compound can be utilized in creating targeted therapies that combine antibodies with cytotoxic drugs to enhance treatment efficacy against cancers .

Enzyme Modulation

Studies have demonstrated that this compound can modulate enzyme activity. It acts as a chaperone for enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders .

Structural Biology

The compound's unique structure allows it to serve as a building block for synthesizing more complex oligosaccharides and glycoconjugates. These structures are essential for studying protein-carbohydrate interactions at the molecular level .

Case Study 1: Antiviral Properties

A study evaluated the antiviral properties of this compound derivatives against HIV. The results indicated that specific modifications to the trityl group enhanced antiviral activity, suggesting pathways for developing new antiviral drugs .

Case Study 2: Glycan Interaction Studies

In another investigation, the compound was used to create glycan microarrays to study protein-glycan interactions. This research provided insights into how glycan structures influence immune responses, aiding vaccine development strategies .

Mechanism of Action

The mechanism of action of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-beta-L-arabino-hexofuranos-5-ulose involves its interaction with specific molecular targets. The acetyl, isopropylidene, and trityl groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pathways involved may include enzymatic hydrolysis, oxidation-reduction reactions, and nucleophilic substitutions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose C₃₀H₃₀O₇ 502.56 Acetyl, trityl, isopropylidene Crystalline solid; stored at -20°C
3,6-Di-O-benzyl-1,2-O-isopropylidene-α-L-arabino-hexofuranos-5-ulose (11) C₂₇H₃₀O₆ 450.52 Benzyl (positions 3,6), isopropylidene Synthesized via benzylation and oxidation
(Z)-3-Hexenyl 2,3,4,2’,3’,4’-O-hexabenzoyl-α-L-arabinopyranosyl-(1→6)-β-D-glucopyranoside (12) C₅₈H₅₈O₁₄ 1003.05 Benzoyl (multiple positions), hexenyl Melting point: 136.8–138.5°C
1-(3,4-Dichloro-5-oxo-2,5-dihydrofuran-2-ylamino)propan-2-yl 3,4-di-O-acetyl-β-L-arabino-hexopyranoside (6h) C₁₉H₂₅Cl₂NO₁₀ 462.1 (as [M+Na]⁺) Dichlorofuran, acetyl ESI-MS: m/z 462.1; diastereomeric mixture
Key Observations:

Protecting Groups :

  • The target compound uses trityl and acetyl groups, whereas compound 11 employs benzyl groups . Trityl’s bulkiness may reduce solubility in polar solvents compared to benzyl-protected analogs.
  • Compound 12 features multiple benzoyl groups, contributing to its high molecular weight (1003.05 g/mol) and elevated melting point .

Functional Moieties: The 5-ulose group in the target compound and compound 11 introduces a ketone at position 5, enhancing reactivity for nucleophilic additions or reductions. Compound 6h incorporates a dichlorofuran ring, which introduces steric and electronic effects distinct from the hexofuranos-5-ulose core .

Conformational and Spectroscopic Analysis

  • Ring Puckering: The hexofuranos-5-ulose core’s conformation can be analyzed using Cremer-Pople puckering coordinates . Substituents like trityl may influence puckering amplitude (flattening or distorting the ring), affecting reactivity and intermolecular interactions.
  • Spectroscopic Data :
    • Compound 6h ’s NMR data reveals complex splitting due to diastereomers and chlorine atoms . The target compound’s acetyl and trityl groups would similarly generate distinct ¹H/¹³C NMR signals, particularly in the aromatic (trityl) and carbonyl (5-ulose) regions.

Biological Activity

3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose (CAS RN: 109680-98-0) is a synthetic carbohydrate derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes acetyl and trityl groups that enhance its stability and reactivity in biological systems. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

  • Molecular Formula : C30_{30}H30_{30}O7_7
  • Molecular Weight : 502.56 g/mol
  • CAS Number : 109680-98-0
  • Purity : Minimum 95% by HPLC
  • Storage Conditions : Store at -20°C for long-term stability

Biological Activity Overview

The biological activity of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose encompasses various mechanisms, including anti-infective properties, modulation of cell signaling pathways, and potential roles in apoptosis and autophagy.

Table 1: Summary of Biological Activities

Activity TypeDescription
Anti-infectionExhibits activity against various viral and bacterial pathogens.
ApoptosisInduces programmed cell death in certain cancer cell lines.
AutophagyModulates autophagic processes, potentially enhancing cellular recycling.
Cell Cycle RegulationInfluences cell cycle progression and DNA damage response mechanisms.
ImmunomodulationAffects immune responses through various signaling pathways.
  • Anti-infective Properties :
    • The compound has demonstrated efficacy against several viruses, including HIV and influenza, by inhibiting viral replication and entry into host cells . Its structural features allow it to interact with viral proteins effectively.
  • Cell Signaling Pathways :
    • Research indicates that this compound can modulate key signaling pathways such as the MAPK/ERK pathway and NF-κB signaling, which are crucial for inflammatory responses and cancer progression .
  • Induction of Apoptosis :
    • Studies have shown that it can trigger apoptosis in cancer cells by activating caspase pathways, leading to cell death . This property makes it a candidate for further investigation in cancer therapy.
  • Autophagy Modulation :
    • The compound influences autophagic processes, which may enhance the degradation of dysfunctional proteins and organelles within cells . This mechanism is particularly relevant in neurodegenerative diseases.

Case Study 1: Anti-Viral Activity

A study investigated the anti-HIV activity of 3-Acetyl-1,2-O-isopropylidene-6-O-trityl-β-L-arabino-hexofuranos-5-ulose. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting its potential as a therapeutic agent against HIV .

Case Study 2: Cancer Cell Apoptosis

In vitro experiments on breast cancer cell lines revealed that treatment with this compound led to increased apoptosis rates. Flow cytometry analysis showed elevated levels of activated caspases, confirming the pro-apoptotic effect .

Q & A

Q. Table 1: Key NMR Assignments

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Isopropylidene CH₃1.3–1.5 (s)25–30 (CH₃)
Trityl aromatic7.2–7.5 (m)127–144 (C-Ar)
5-Ulose (C=O)205–210

Advanced: How does furanose ring puckering influence the reactivity of the 5-ulose moiety?

Answer:
The Cremer-Pople puckering parameters (amplitude qq, phase angle ϕ\phi) describe ring conformation. For β-L-arabino-hexofuranos-5-ulose:

  • Envelope (E) or twist (T) conformations alter the spatial orientation of the 5-ulose group, affecting nucleophilic attack trajectories .
  • Computational modeling (DFT) predicts preferred conformers. For example, a 4E{}^{4}E envelope places the 5-ulose carbonyl axial, enhancing electrophilicity for glycosylation or reduction .
    Methodology :
  • Use X-ray crystallography or NOESY to determine dominant puckering modes.
  • Correlate conformation with reaction outcomes (e.g., stereoselectivity in hydride reductions) .

Advanced: What strategies resolve contradictory NMR data caused by dynamic stereochemistry?

Answer:
Dynamic processes (e.g., ring puckering, trityl rotation) can split signals or obscure coupling constants.

  • Variable-temperature (VT) NMR : Lower temperatures (e.g., −40°C) slow conformational exchange, simplifying splitting patterns .
  • COSY/TOCSY : Identify scalar couplings between adjacent protons to assign ambiguous signals .
  • DFT calculations : Predict chemical shifts for comparison with experimental data .

Case Study : In similar tritylated sugars, VT-NMR at −30°C resolved overlapping trityl aromatic protons into distinct multiplets .

Advanced: How is this compound applied in glycobiology or drug delivery systems?

Answer:

  • Glycan microarrays : The trityl group enables covalent immobilization on solid surfaces for studying carbohydrate-protein interactions .
  • Prodrug synthesis : The 5-ulose can be reduced to a hydroxyl group for subsequent conjugation with therapeutics (e.g., via phosphoramidate linkages) .
    Methodology :
  • Enzymatic reduction (e.g., NADPH-dependent ketoreductases) yields stereochemically pure intermediates .
  • Click chemistry (e.g., azide-alkyne cycloaddition) modifies the 3-acetyl group for targeted delivery .

Basic: What are common synthetic pitfalls in trityl group installation, and how are they mitigated?

Answer:

  • Trityl migration : Competing acylation at the 3-position can displace the trityl group. Mitigate by using bulky bases (e.g., DIPEA) and low temperatures .
  • Incomplete protection : Monitor reaction progress via TLC (hexane/EtOAc 3:1). Quench with methanol to stabilize the trityl ether .

Q. Table 2: Optimization of Tritylation

ConditionRecommendation
SolventAnhydrous DMF or pyridine
BaseNaH (60% dispersion)
Temperature0–4°C (slow addition)

Advanced: What role does the β-L-arabino configuration play in biological activity?

Answer:
The β-L-arabino stereochemistry confers resistance to enzymatic degradation (e.g., glycosidases), enhancing stability in vivo.

  • Structure-activity relationship (SAR) : In analogs, inversion to α-D configurations reduced binding to lectin receptors .
  • Molecular docking : Simulations show the 3-acetyl group aligns with hydrophobic pockets in target proteins .

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